molecular formula C6H11N3O3 B12862687 (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid

Katalognummer: B12862687
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: IQOHPNKYVXUEFF-DMTCNVIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the selective formation of the (2S,4R) isomer. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamimidoyl group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound. These products have their own unique applications in various fields of research and industry.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-4-[18F]Fluoroglutamine

Uniqueness

Compared to similar compounds, (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological and chemical properties.

Eigenschaften

Molekularformel

C6H11N3O3

Molekulargewicht

173.17 g/mol

IUPAC-Name

(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11N3O3/c7-6(8)9-2-3(10)1-4(9)5(11)12/h3-4,10H,1-2H2,(H3,7,8)(H,11,12)/t3-,4+/m1/s1

InChI-Schlüssel

IQOHPNKYVXUEFF-DMTCNVIQSA-N

Isomerische SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=N)N)O

Kanonische SMILES

C1C(CN(C1C(=O)O)C(=N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.